molecular formula C17H12BrN3 B5376526 (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile

Cat. No.: B5376526
M. Wt: 338.2 g/mol
InChI Key: NLAVUZSQUJPZAJ-JYRVWZFOSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3/c1-11-6-7-12(9-14(11)18)8-13(10-19)17-20-15-4-2-3-5-16(15)21-17/h2-9H,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVUZSQUJPZAJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Prop-2-enenitrile Moiety: The prop-2-enenitrile group can be introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.

    Bromination and Methylation: The final step involves the bromination and methylation of the aromatic ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential therapeutic effects and mechanisms of action in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in agriculture as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of various cellular processes. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and methyl groups on the aromatic ring.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Lacks the bromine atom on the aromatic ring.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile: Lacks the methyl group on the aromatic ring.

Uniqueness

The presence of both bromine and methyl groups on the aromatic ring of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

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